molecular formula C23H26N2O5 B11700317 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide

Cat. No.: B11700317
M. Wt: 410.5 g/mol
InChI Key: OZSMCCVSBNJGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, an isoindole moiety, and a butanamide chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Dimethoxyphenyl Ethylamine: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under reductive amination conditions.

    Synthesis of the Isoindole Moiety: The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl ethylamine with the isoindole derivative under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-Acetyl-3,4-dimethoxyphenethylamine
  • N-Acetylhomoveratrylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the isoindole and dimethoxyphenyl groups allows for diverse interactions with biological targets, making it a versatile compound in research.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C23H26N2O5/c1-14(2)20(25-22(27)16-7-5-6-8-17(16)23(25)28)21(26)24-12-11-15-9-10-18(29-3)19(13-15)30-4/h5-10,13-14,20H,11-12H2,1-4H3,(H,24,26)

InChI Key

OZSMCCVSBNJGFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCCC1=CC(=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.